N-(1-isocyanopropyl)-N-(3-isocyanopropyl)butan-1-amine
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Overview
Description
N-(1-isocyanopropyl)-N-(3-isocyanopropyl)butan-1-amine is an organic compound characterized by the presence of two isocyanopropyl groups attached to a butan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-isocyanopropyl)-N-(3-isocyanopropyl)butan-1-amine typically involves the reaction of butan-1-amine with isocyanopropyl derivatives. One common method is the reaction of butan-1-amine with 1-isocyanopropyl chloride and 3-isocyanopropyl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-isocyanopropyl)-N-(3-isocyanopropyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the isocyanate groups to amines.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions with nucleophiles like alcohols or amines, forming urethanes or ureas.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of a catalyst like dibutyltin dilaurate.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Primary or secondary amines.
Substitution: Urethanes or ureas.
Scientific Research Applications
N-(1-isocyanopropyl)-N-(3-isocyanopropyl)butan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(1-isocyanopropyl)-N-(3-isocyanopropyl)butan-1-amine exerts its effects depends on its interaction with molecular targets. The isocyanate groups can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modify the function of proteins, enzymes, or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-isocyanopropyl)-N-(2-isocyanopropyl)butan-1-amine
- N-(1-isocyanopropyl)-N-(4-isocyanopropyl)butan-1-amine
- N-(2-isocyanopropyl)-N-(3-isocyanopropyl)butan-1-amine
Uniqueness
N-(1-isocyanopropyl)-N-(3-isocyanopropyl)butan-1-amine is unique due to the specific positioning of the isocyanopropyl groups, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(1-isocyanopropyl)-N-(3-isocyanopropyl)butan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-5-7-10-15(11-8-9-13-3)12(6-2)14-4/h12H,5-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBFUINROOHMGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCC[N+]#[C-])C(CC)[N+]#[C-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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